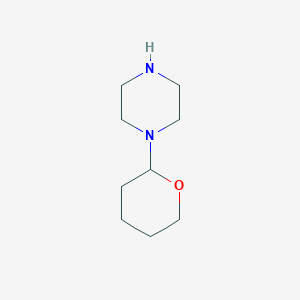

1-(Oxan-2-yl)piperazine

Description

1-(Oxan-2-yl)piperazine is a piperazine derivative substituted with an oxane (tetrahydropyran) ring at one of its nitrogen atoms. Piperazine, a six-membered heterocyclic amine with two nitrogen atoms, is a versatile scaffold in medicinal and industrial chemistry due to its ability to form stable complexes and interact with biological targets. The oxane substituent introduces a sterically bulky, oxygen-containing group, which may influence solubility, metabolic stability, and receptor binding.

Properties

CAS No. |

31951-42-5 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(oxan-2-yl)piperazine |

InChI |

InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)11-6-4-10-5-7-11/h9-10H,1-8H2 |

InChI Key |

HZANCXRGRTZTCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the ring opening of aziridines with N-nucleophiles, followed by cyclization .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be used to produce piperazine derivatives . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-sulfonyl derivatives.

Scientific Research Applications

1-(Oxan-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)piperazine involves its interaction with specific molecular targets. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 1-(Oxan-2-yl)piperazine with key analogs:

Aromatic Substituents

1-(3-Chlorophenyl)piperazine (mCPP)

- Activity : Acts as a serotonin (5-HT) receptor agonist, reducing locomotor activity in rats via 5-HT1B/1C receptor activation .

- Physicochemical Impact : The chlorophenyl group increases lipophilicity, enhancing blood-brain barrier penetration but also metabolic oxidation via CYP2D6 .

- Key Data : IC50 values for serotonin receptor binding range from 10–100 nM, with variable effects on dopamine and adrenergic receptors .

1-(4-Chlorobenzhydryl)piperazine

Oxygen-Containing Substituents

- 1-(2-Hydroxyethyl)piperazine (HEP)

- pKa values: 3.73 (pKa1) and 7.98 (pKa2) .

- Solubility: Miscible with water and ethanol, ideal for aqueous environmental applications .

- Spectral Trends: Exhibits distinct FT-IR and NMR profiles due to methoxy group vibrations, aiding analytical identification .

Bulkier Substituents

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole

1-(Benzisothiazolyl)piperazine

Physicochemical and Metabolic Trends

pKa and Solubility

| Compound | Substituent | pKa1 | pKa2 | Solubility |

|---|---|---|---|---|

| Piperazine | None | 9.73 | 5.33 | High in water |

| 1-(2-Hydroxyethyl)piperazine | 2-Hydroxyethyl | 9.00* | 5.55* | Miscible with water |

| 1-(3-Chlorophenyl)piperazine | 3-Chlorophenyl | - | - | Moderate in lipids |

Note: *Estimated from structurally similar HEHPP .

Metabolic Stability

Biological Activity

1-(Oxan-2-yl)piperazine is a chemical compound with the molecular formula CHNO, known for its diverse biological activities primarily linked to its interactions with neurotransmitter receptors and enzymes. This article delves into the compound's biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Oxan-2-yl)piperazine features a piperazine ring substituted with an oxane moiety. The structure is crucial for its biological activity, particularly in modulating receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 31951-42-5 |

| Solubility | Soluble in water |

The biological activity of 1-(Oxan-2-yl)piperazine is primarily associated with its ability to interact with various neurotransmitter receptors:

- Serotonin Receptors : It has shown potential as a modulator of serotonin receptors, which play a significant role in mood regulation and anxiety disorders.

- Dopamine Receptors : The compound may influence dopamine pathways, suggesting possible applications in treating conditions like schizophrenia or Parkinson's disease.

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, further impacting neurochemical balance.

Therapeutic Applications

Research has highlighted several therapeutic areas where 1-(Oxan-2-yl)piperazine could be beneficial:

- Psychiatric Disorders : Due to its interaction with serotonin and dopamine receptors, it may be explored for treating depression and anxiety.

- Neurological Disorders : Its potential effects on neurotransmitter systems suggest applications in neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that it might exhibit anti-inflammatory properties, opening avenues for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(Oxan-2-yl)piperazine:

Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal examined the effects of 1-(Oxan-2-yl)piperazine on serotonin receptor activity. Results indicated that the compound acts as a partial agonist at the 5-HT receptor, enhancing serotonin signaling in vitro .

Study 2: Enzyme Interaction

Another research focused on the inhibition of monoamine oxidase (MAO) by 1-(Oxan-2-yl)piperazine. The findings demonstrated a significant reduction in MAO activity, suggesting potential antidepressant effects .

Study 3: Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory potential of this compound in animal models of arthritis. The results showed a marked decrease in inflammatory markers, indicating its therapeutic promise in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.